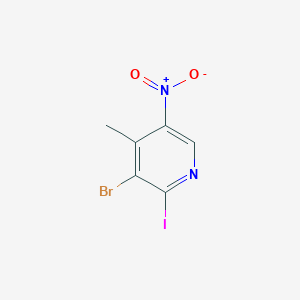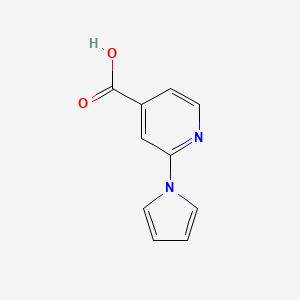![molecular formula C8H7BrN2O B1439038 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1053655-76-7](/img/structure/B1439038.png)
3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
“3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H7BrN2O . It is used in the field of chemical research .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in the literature . These compounds have been synthesized as part of a series of derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolo[2,3-b]pyridine core with a bromo group at the 3-position and a methoxy group at the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 227.06 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis of Marine Alkaloids
3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is instrumental in the synthesis of marine alkaloids, particularly variolin B, a natural alkaloid with potential biological activities. A study by Baeza et al. (2010) describes the transformation of a derivative of this compound into an advanced intermediate for the total synthesis of variolin B. This process involves several steps, including the installation of the pyrimidine moiety and palladium-mediated functionalization (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).
Development of Heterocycles
Alekseyev, Amirova, and Terenin (2015) developed a simple synthesis of heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework. This method utilizes Fischer indole cyclization, allowing for the construction of a 5-bromo-7-azaindole scaffold with various substituents, demonstrating the versatility of this compound in creating diverse heterocyclic structures (Alekseyev, Amirova, & Terenin, 2015).
Novel Heterocyclization Methods
Mendiola et al. (2004) discovered a novel synthesis method for the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system, a core structure in many marine alkaloids, using this compound. This method involves phase-transfer conditions and provides an alternative approach to synthesizing variolin B, highlighting the compound's utility in creating complex heterocyclic systems (Mendiola, Baeza, Alvarez-Builla, & Vaquero, 2004).
Antibacterial Activity
Toja, Kettenring, Goldstein, and Tarzia (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from a derivative of this compound, revealing one compound with in vitro antibacterial activity. This study underscores the potential of this compound derivatives in developing new antibacterial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Safety and Hazards
The safety information for “3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” indicates that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The future directions for “3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” and its derivatives could involve further exploration of their potential as FGFR inhibitors . This could lead to the development of new therapeutic agents for various types of tumors where abnormal activation of FGFR signaling pathway plays an essential role .
Mécanisme D'action
Target of Action
The primary targets of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, leading to downstream effects such as the inhibition of cell proliferation and migration .
Pharmacokinetics
The compound’s low molecular weight is beneficial for subsequent optimization , which could imply favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Analyse Biochimique
Biochemical Properties
3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary targets of this compound is the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, and FGFR3 . The compound binds to the tyrosine kinase domain of these receptors, inhibiting their activity and thereby modulating downstream signaling pathways. This interaction is significant because abnormal activation of FGFR signaling is associated with the progression of various cancers, including breast, lung, and prostate cancers .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . In breast cancer cells, for example, treatment with this compound leads to a significant decrease in cell viability and an increase in apoptotic markers . Additionally, the compound affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation . By modulating these pathways, this compound exerts its anti-cancer effects and influences cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of the tyrosine kinase domain of FGFRs, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition leads to a reduction in the activation of the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival . Additionally, this compound has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis . These molecular interactions highlight the compound’s potential as a therapeutic agent for targeting FGFR-dependent cancers.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been studied over various time points to understand its stability, degradation, and long-term impact on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of FGFR activity . Over time, the compound’s effects on cell proliferation and apoptosis become more pronounced, indicating its potential for long-term therapeutic applications
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that low to moderate doses of the compound effectively inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interaction with FGFRs. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its accumulation in target tissues . Once inside the cells, this compound is distributed to various cellular compartments, where it exerts its inhibitory effects on FGFRs . The localization and accumulation of the compound within specific tissues and cells are essential for its therapeutic action and are influenced by factors such as tissue perfusion and transporter expression levels.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria . These modifications can influence the compound’s activity and its ability to modulate cellular processes. Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Propriétés
IUPAC Name |
3-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLBCCYCMDWJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NC=C2Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653330 | |
| Record name | 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053655-76-7 | |
| Record name | 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1438955.png)

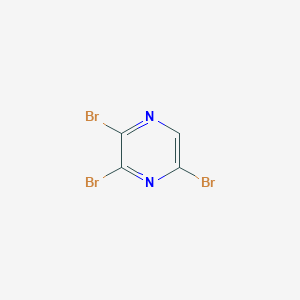
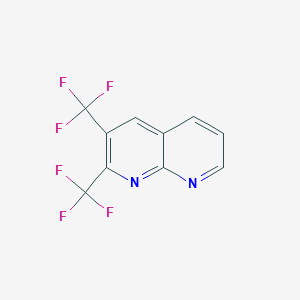

![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B1438964.png)
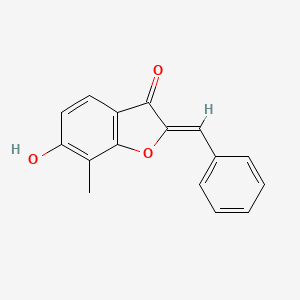
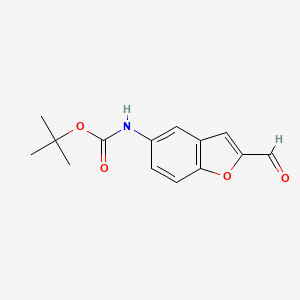
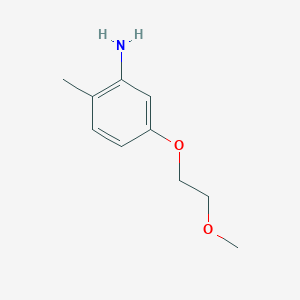
![[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438973.png)
